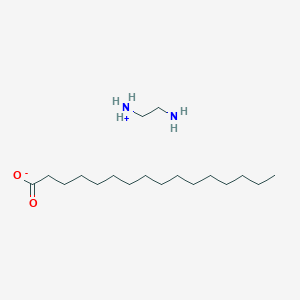
(2-Aminoethyl)ammonium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)ammonium palmitate is an organic compound that combines the properties of an amine and a fatty acid. It is formed by the reaction of palmitic acid, a common saturated fatty acid, with (2-aminoethyl)amine. This compound is of interest due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)ammonium palmitate typically involves the reaction of palmitic acid with (2-aminoethyl)amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:
C16H32O2+C2H8N2→C18H40N2O2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)ammonium palmitate can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines and fatty acids.
Substitution: The amine group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides and carboxylic acids.
Reduction: Formation of simpler amines and fatty acids.
Substitution: Formation of substituted amines and corresponding by-products.
Applications De Recherche Scientifique
(2-Aminoethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)ammonium palmitate is largely dependent on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can help in the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminoethyl)ammonium stearate: Similar in structure but derived from stearic acid.
(2-Aminoethyl)ammonium oleate: Derived from oleic acid, an unsaturated fatty acid.
(2-Aminoethyl)ammonium laurate: Derived from lauric acid, a shorter-chain fatty acid.
Uniqueness
(2-Aminoethyl)ammonium palmitate is unique due to its specific chain length and saturation level, which influence its physical properties and applications. Compared to its counterparts, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Propriétés
Numéro CAS |
100021-79-2 |
|---|---|
Formule moléculaire |
C18H40N2O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
ethane-1,2-diamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
Clé InChI |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.C(CN)N |
| 100021-79-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


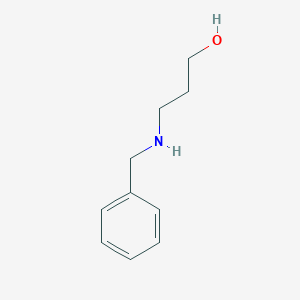
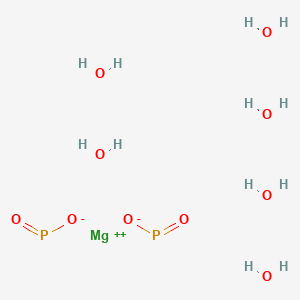
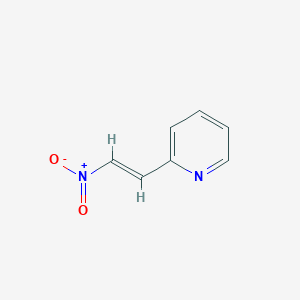
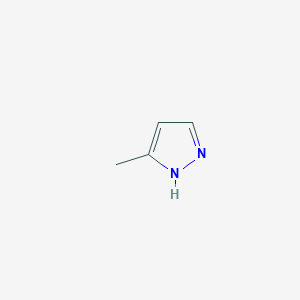
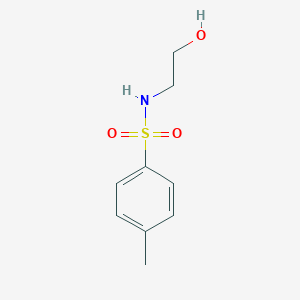
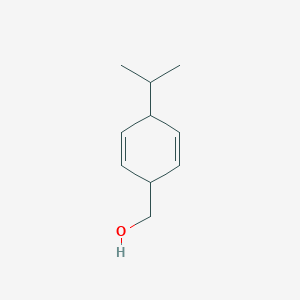
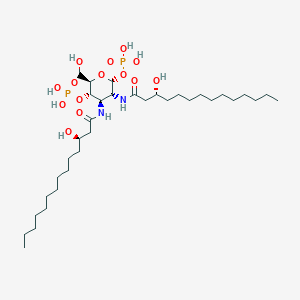
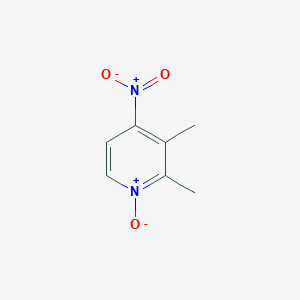
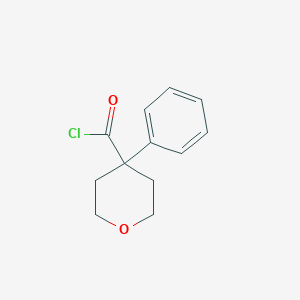
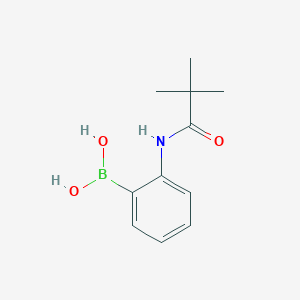
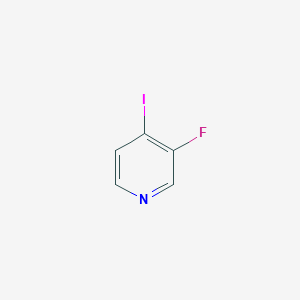
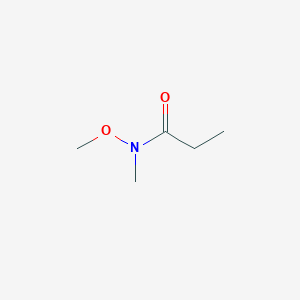
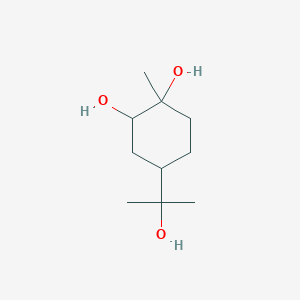
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
